![molecular formula C6H9N3O B2792803 (2-Methoxypyridin-4-yl)hydrazine CAS No. 1438981-94-2](/img/structure/B2792803.png)
(2-Methoxypyridin-4-yl)hydrazine
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Description
Synthesis Analysis
The synthesis of compounds related to “(2-Methoxypyridin-4-yl)hydrazine” has been reported in the literature. For example, a study reported the synthesis of 2-substituted 4-hydrazone functionalized pyrido[2,3-d]pyrimidine derivatives . The synthesis involved the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Chemical Reactions Analysis
In terms of chemical reactions, hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This process is desirable since it can be coupled with the hydrogen evolution reaction to simultaneously produce two valuable products (N2H4 and H2) in a single electrochemical device .Mechanism of Action
Target of Action
(2-Methoxypyridin-4-yl)hydrazine, also known as MP4H, is a chemical compound that has been the subject of much scientific research in recent years Therefore, it’s plausible that MP4H may interact with similar targets, such as the Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This suggests that MP4H might interact with its targets in a similar manner, leading to significant changes in the biological system.
Biochemical Pathways
For example, some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds might affect the biochemical pathways of the Leishmania and Plasmodium species, leading to their antileishmanial and antimalarial effects .
Result of Action
For instance, some hydrazine-coupled pyrazoles have demonstrated potent antileishmanial and antimalarial activities . This suggests that MP4H might have similar effects at the molecular and cellular levels.
Future Directions
The future directions of research on “(2-Methoxypyridin-4-yl)hydrazine” and related compounds seem promising. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This indicates that compounds like “(2-Methoxypyridin-4-yl)hydrazine” might be developed into novel anti-fibrotic drugs in the future .
properties
IUPAC Name |
(2-methoxypyridin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-4-5(9-7)2-3-8-6/h2-4H,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQLILNOJXZFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-2-methoxypyridine |
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